Methyl 3-(5-chlorothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate
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Overview
Description
Methyl 3-(5-chlorothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate is a complex organic compound characterized by its unique structure, which includes a thiophene ring substituted with a phenyl group and a chlorothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(5-chlorothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the core thiophene structure
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Methyl 3-(5-chlorothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate has been studied for its potential biological activity. It may serve as a probe for studying enzyme interactions or as a precursor for bioactive compounds.
Medicine: The compound has shown promise in medicinal chemistry, where it may be used to develop new pharmaceuticals. Its structural features could be exploited to create drugs with specific therapeutic properties.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which Methyl 3-(5-chlorothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, leading to a therapeutic effect. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Methyl 3-(5-bromothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate
Methyl 3-(5-fluorothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate
Methyl 3-(5-iodothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate
Uniqueness: Methyl 3-(5-chlorothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate stands out due to its specific halogen substitution (chlorine) on the thiophene ring, which can influence its reactivity and biological activity compared to its bromo, fluoro, and iodo counterparts.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 3-[(5-chlorothiophene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3S2/c1-22-17(21)15-11(19-16(20)12-7-8-14(18)23-12)9-13(24-15)10-5-3-2-4-6-10/h2-9H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNKYACNSIVEBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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